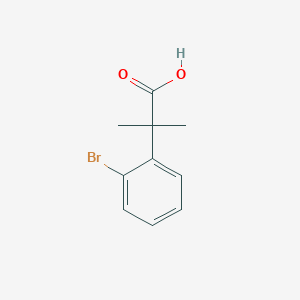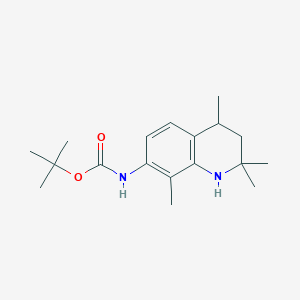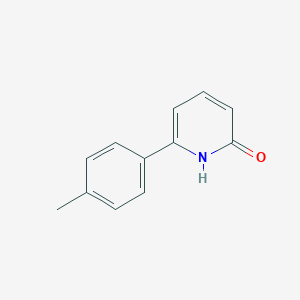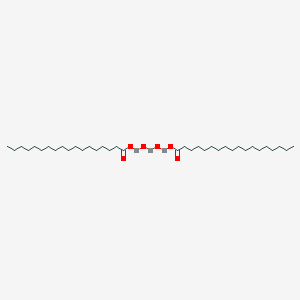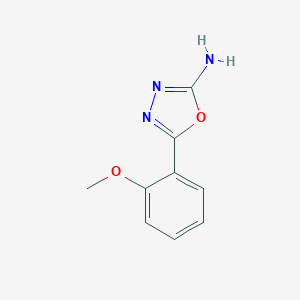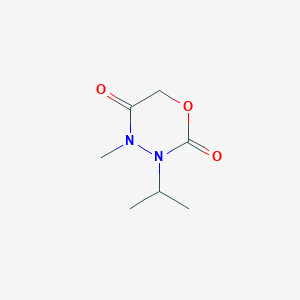
4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione, also known as MPD, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. MPD is a cyclic urea derivative that has a unique structure and properties, making it an interesting subject of study.
Mechanism Of Action
The mechanism of action of 4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione is not fully understood, but it is believed to act as a nucleophile in organic reactions and to interact with biological molecules through hydrogen bonding and hydrophobic interactions.
Biochemical And Physiological Effects
4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione has been shown to have some biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, which is important for the regulation of neurotransmitters in the brain. It has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One advantage of 4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione is its unique structure, which makes it a useful building block for the synthesis of other compounds. However, its limited availability and potential toxicity are some of the limitations that may affect its use in lab experiments.
Future Directions
There are several future directions for the study of 4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione, including the development of new synthetic methods for its preparation, the investigation of its potential as a catalyst for organic reactions, and the exploration of its biological activity and potential applications in medicine. Additionally, the study of the structure-activity relationship of 4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione and its derivatives may provide insights into the design of new compounds with improved properties and applications.
Synthesis Methods
The synthesis of 4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione can be achieved through different methods, including the reaction of 2-methyl-2-nitropropane with ethyl oxalate, followed by reduction with zinc and hydrochloric acid. Another method involves the reaction of 2-methyl-2-nitropropane with ethyl chloroformate, followed by treatment with hydrazine hydrate.
Scientific Research Applications
4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione has been studied for its potential applications in various fields, including as a precursor for the synthesis of other compounds, as a catalyst for organic reactions, and as a building block for the development of new drugs.
properties
CAS RN |
197634-69-8 |
|---|---|
Product Name |
4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione |
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
4-methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione |
InChI |
InChI=1S/C7H12N2O3/c1-5(2)9-7(11)12-4-6(10)8(9)3/h5H,4H2,1-3H3 |
InChI Key |
JFWYDMNCZPCQIY-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(=O)OCC(=O)N1C |
Canonical SMILES |
CC(C)N1C(=O)OCC(=O)N1C |
synonyms |
2H-1,3,4-Oxadiazine-2,5(6H)-dione,dihydro-4-methyl-3-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B175475.png)

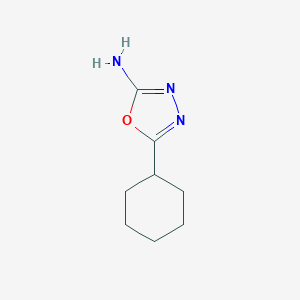
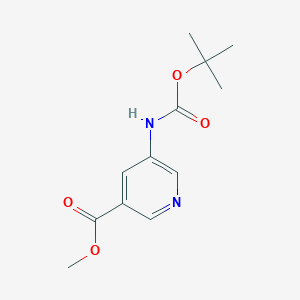
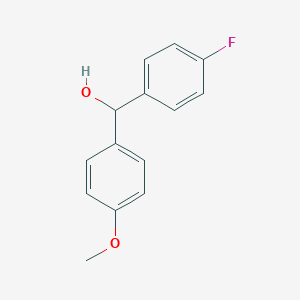
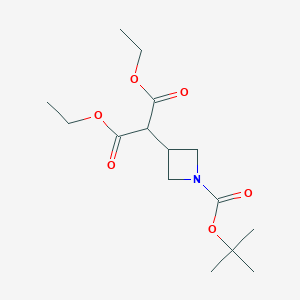
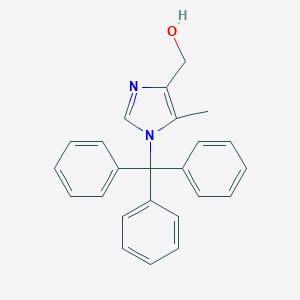
![1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B175493.png)
